molecular formula C37H57ClN4O9S B607916 VH032-PEG5-C6-Cl CAS No. 1799506-06-1

VH032-PEG5-C6-Cl

Cat. No. B607916
CAS RN: 1799506-06-1
M. Wt: 769.392
InChI Key: CYNIWARMFQRNML-JSWXEYCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The connector of the linker is a Halogen group. It incorporates the VH032 based VHL ligand and a 5-unit PEG linker . This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .


Synthesis Analysis

The synthesis of VH032-PEG5-C6-Cl involves the incorporation of the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group .


Molecular Structure Analysis

The molecular formula of VH032-PEG5-C6-Cl is C38H59ClN4O9S . It has a molecular weight of 783.41 .


Chemical Reactions Analysis

VH032-PEG5-C6-Cl is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This suggests that it can participate in chemical reactions that lead to protein degradation.


Physical And Chemical Properties Analysis

VH032-PEG5-C6-Cl is a viscous liquid . It has a high solubility in DMSO (270 mg/mL) and ethanol (100 mg/mL) .

Scientific Research Applications

Protein Degradation

VH032-PEG5-C6-Cl is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This suggests that it can be used in research to study the effects of protein degradation on various biological processes.

E3 Ligand Conjugation

VH032-PEG5-C6-Cl is a conjugate of ligands for E3 and a 21-atom-length linker . This makes it a useful tool in the study of E3 ligase function and the development of new therapeutic strategies that target E3 ligases.

Halogen Group Linker

The connector of the linker in VH032-PEG5-C6-Cl is a Halogen group . This could be of interest in research focused on the effects of different types of linkers on the activity of PROTACs.

VHL Ligand Incorporation

VH032-PEG5-C6-Cl incorporates the VH032 based VHL ligand . This could be useful in studies investigating the role of VHL in protein degradation and disease.

LXRβ Protein Degradation

In a study, it was found that the activity of VH032-based PROTACs (GW3965-PEG-VH032) was more potent than that of pomalidomide-based PROTACs (GW3965-PEG-POM) between the PEG3-PEG5 linkers . This suggests that VH032-PEG5-C6-Cl could be used in research to study the degradation of LXRβ protein and its implications in disease.

Therapeutic Development

Given its ability to degrade specific proteins, VH032-PEG5-C6-Cl could be used in the development of novel therapeutic agents for diseases related to the targeted proteins .

Mechanism of Action

Target of Action

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation.

Mode of Action

The compound incorporates the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group . By targeting the VHL protein, it influences the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.

Biochemical Pathways

The primary biochemical pathway affected by VH032-PEG5-C6-Cl is the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins, including the GFP-HaloTag7 protein . The compound’s action on this pathway leads to the degradation of specific proteins, altering the cellular processes dependent on these proteins.

Pharmacokinetics

The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

VH032-PEG5-C6-Cl is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This indicates that the compound can effectively interact with its target protein within cells, leading to its degradation. The degradation of GFP-HaloTag7 can have various downstream effects, depending on the role of this protein in specific cellular processes.

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYHVGXLTSRLTE-MEEYNGGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59ClN4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VH032-PEG5-C6-Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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